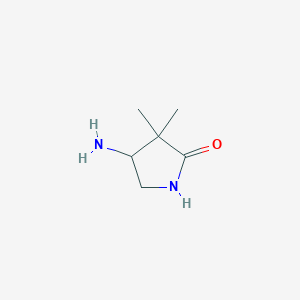

4-Amino-3,3-dimethylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,3-dimethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(2)4(7)3-8-5(6)9/h4H,3,7H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMORDSHKGMDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CNC1=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Catalysis:this is a Powerful Modern Approach Where a Chiral Catalyst Directs the Formation of One Enantiomer over the Other.

Asymmetric Hydrogenation: An unsaturated precursor, such as a 3,3-dimethyl-4-aminopyrrolin-2-one, could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) to stereoselectively form the C4 stereocenter.

Catalytic C-H Amidation: Advanced methods involve the direct, enantioselective intramolecular amidation of a C-H bond in an acyclic precursor. sci-hub.seresearchgate.net Chiral hydrogen-bond-donor catalysts or chiral rhodium catalysts have been developed for similar transformations, offering a highly efficient route to chiral γ-lactams. nih.gov

Use of Chiral Auxiliaries:a Chiral Auxiliary Can Be Temporarily Attached to the Substrate to Direct a Stereoselective Reaction. After the Desired Stereocenter is Created, the Auxiliary is Removed. for Example, an Acyclic Precursor Could Be Attached to a Chiral Auxiliary Like an Evans Oxazolidinone , Followed by a Diastereoselective Reaction to Set the Stereochemistry, and Finally, Cyclization and Removal of the Auxiliary.

The choice of enantioselective strategy depends on factors such as the availability of starting materials, the desired scale of the reaction, and the required level of enantiomeric purity.

An in-depth examination of the synthetic methodologies for the chemical compound 4-Amino-3,3-dimethylpyrrolidin-2-one reveals a landscape of sophisticated chemical strategies. These approaches are designed to control stereochemistry and enable large-scale production, reflecting the compound's importance as a building block in medicinal chemistry.

Stereochemical Aspects and Conformational Analysis of 4 Amino 3,3 Dimethylpyrrolidin 2 One

Characterization of Enantiomers and Diastereomers

4-Amino-3,3-dimethylpyrrolidin-2-one possesses a single stereocenter at the C4 position, where the amino group is attached. Consequently, this compound can exist as a pair of enantiomers: (4R)-4-amino-3,3-dimethylpyrrolidin-2-one and (4S)-4-amino-3,3-dimethylpyrrolidin-2-one. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit identical physical properties, such as melting point and boiling point, but will rotate plane-polarized light in opposite directions.

When this compound is involved in reactions that introduce a second chiral center, diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation by standard laboratory techniques such as chromatography. The formation of diastereomers is a key consideration in the asymmetric synthesis of more complex molecules derived from this scaffold.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C4 |

| Enantiomer 1 | R |

| Enantiomer 2 | S |

Determination of Absolute Configuration using Advanced Techniques

In the absence of a crystal structure, chiroptical methods such as Vibrational Circular Dichroism (VCD) can be employed. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., the R or S enantiomer), the absolute configuration can be assigned.

Conformational Preferences of the Pyrrolidin-2-one Ring System

The five-membered pyrrolidin-2-one ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common puckering modes are the "envelope" (E) and "twist" (T) conformations. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

For the pyrrolidin-2-one ring, the puckering is often described by the displacement of the C3 and C4 atoms relative to the plane defined by the C2, N1, and C5 atoms. The two primary envelope conformations are C3-endo/C4-exo and C3-exo/C4-endo. The "endo" designation indicates that the atom is puckered towards the face of the ring occupied by the carbonyl oxygen, while "exo" indicates puckering away from it.

Influence of Substituents on Molecular Conformation and Chirality

The substituents on the pyrrolidin-2-one ring play a crucial role in determining its preferred conformation. The gem-dimethyl group at the C3 position introduces significant steric bulk. This steric hindrance can restrict the flexibility of the ring and favor a particular puckering mode. The Thorpe-Ingold effect suggests that the presence of a gem-dialkyl group can decrease the endocyclic bond angle and influence the ring's conformation, often leading to a more puckered state.

Table 2: Factors Influencing the Conformation of this compound

| Substituent | Position | Potential Influence |

| gem-Dimethyl | C3 | Steric hindrance, increased ring pucker |

| Amino | C4 | Steric and electronic effects, potential for intramolecular hydrogen bonding |

Diastereomeric Ratio (dr) and Enantiomeric Excess (ee) Determination Methodologies

In the context of synthesizing derivatives of this compound where a new stereocenter is introduced, it is essential to determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the products.

Diastereomeric Ratio (dr) Determination:

The diastereomeric ratio can often be determined directly from the crude reaction mixture using Nuclear Magnetic Resonance (NMR) spectroscopy. Since diastereomers have different physical properties, their corresponding protons and carbons will have slightly different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio can be calculated.

Enantiomeric Excess (ee) Determination:

The determination of enantiomeric excess requires a chiral environment to differentiate between the enantiomers. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The relative areas of the two enantiomeric peaks in the chromatogram are used to calculate the enantiomeric excess.

Another technique that can be employed is NMR spectroscopy using a chiral solvating agent or a chiral derivatizing agent. A chiral solvating agent can form transient diastereomeric complexes with the enantiomers, leading to separate NMR signals. A chiral derivatizing agent reacts with the enantiomers to form covalent diastereomers, which can then be distinguished by standard NMR.

Table 3: Common Methodologies for dr and ee Determination

| Parameter | Methodology | Principle |

| Diastereomeric Ratio (dr) | NMR Spectroscopy | Different chemical shifts for diastereomers |

| Enantiomeric Excess (ee) | Chiral HPLC | Differential interaction with a chiral stationary phase |

| Enantiomeric Excess (ee) | NMR with Chiral Additives | Formation of diastereomeric complexes or derivatives |

Applications of 4 Amino 3,3 Dimethylpyrrolidin 2 One As a Versatile Synthetic Building Block

Precursor for Complex Heterocyclic Structures

The reactivity of the amino group on the pyrrolidinone core makes 4-Amino-3,3-dimethylpyrrolidin-2-one an excellent starting material for the synthesis of complex heterocyclic structures. The primary amine can act as a nucleophile in a variety of condensation and cyclization reactions, enabling the construction of fused or spirocyclic ring systems.

Methodologies for building heterocyclic systems often rely on the reaction of an amino-functionalized precursor with various electrophiles. For instance, amino groups can react with aldehydes and ketones to form Schiff bases, which can then undergo further intramolecular reactions to yield new ring systems. nih.gov Similarly, reactions with dicarbonyl compounds or their equivalents can lead to the formation of new five, six, or seven-membered heterocyclic rings fused to the original pyrrolidinone scaffold. The gem-dimethyl group at the C3 position provides steric influence that can direct the regioselectivity and stereoselectivity of these cyclization reactions, offering a degree of control over the final product's architecture.

Table 1: Representative Reactions for Heterocycle Synthesis

| Reaction Type | Reactant Partner | Resulting Heterocyclic System |

|---|---|---|

| Condensation-Cyclization | Aldehydes / Ketones | Fused Dihydropyrimidines |

| Pictet-Spengler Reaction | Aldehydes | Fused Tetrahydro-β-carbolines |

| Paal-Knorr Synthesis | 1,4-Dicarbonyls | N-substituted Pyrroles |

This table presents generalized reactions where an amino group serves as a key nucleophile for building new heterocyclic rings.

Integration into Polycyclic Frameworks

Beyond simple fused heterocycles, this compound is a suitable substrate for integration into more complex polycyclic frameworks through annulation reactions. Annulation strategies, such as [4+2] and [3+2] cycloadditions, are powerful tools for constructing multi-ring systems in a single step. mdpi.com

In such reactions, the pyrrolidinone moiety can serve as the foundational ring onto which new cycles are built. For example, redox-annulation reactions involving cyclic secondary amines and α-ketoamides have been shown to produce polycyclic imidazolidinones. nih.gov By adapting these principles, the 4-amino group can be transformed into a suitable functional handle that participates in cycloaddition or other ring-forming cascades. This allows for the pyrrolidinone ring to be embedded within a larger, rigid polycyclic structure, a common feature in natural products and pharmacologically active molecules. The inherent stereochemistry of the pyrrolidinone can also be used to influence the stereochemical outcome of the newly formed rings.

Role in the Synthesis of Chiral Organic Molecules

The pyrrolidinone scaffold is a prominent feature in many chiral molecules, including ligands, organocatalysts, and pharmaceutical agents. nih.gov The synthesis of enantiomerically pure substituted pyrrolidinones is a significant area of research. researchgate.netnih.gov this compound, possessing a stereocenter at the C4 position, is a valuable chiral building block.

When used in its enantiomerically pure form, it allows for the synthesis of stereochemically defined target molecules. The amino group can be derivatized without disturbing the existing stereocenter, transferring the chirality of the starting material to the final product. Furthermore, the pyrrolidinone scaffold itself can act as a chiral auxiliary, directing the stereoselective formation of new stereocenters elsewhere in a molecule during a synthetic sequence. For instance, an enantiodivergent preparation of the related compound (+)-(R)- and (−)-(S)-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one has been described, with the resulting amine being used as a chiral auxiliary in a diastereoselective Michael reaction. researchgate.net

Construction of Pyrrolidone-Based Scaffolds for Chemical Libraries

The creation of chemical libraries containing large numbers of diverse but structurally related compounds is a cornerstone of modern drug discovery. nih.gov The this compound scaffold is well-suited for this purpose due to its functional handles that allow for systematic diversification. Using techniques like solid-phase synthesis, a core scaffold can be anchored to a resin and subsequently treated with a variety of reagents in a combinatorial fashion. nih.govnih.gov

The primary amino group of this compound is an ideal attachment point for diversification. It can be acylated, alkylated, or reductively aminated with large libraries of carboxylic acids, alkyl halides, or aldehydes/ketones, respectively. This allows for the generation of thousands of unique compounds from a single core structure. Such libraries of pyrrolidone-based molecules can then be screened for biological activity against various therapeutic targets. nih.gov

Table 2: Example of a Diversification Strategy for a Chemical Library

| Core Scaffold | Diversification Point | Reagent Class (Building Blocks) | Number of Variations |

|---|---|---|---|

| This compound | C4-Amino Group | Carboxylic Acids (Amide Formation) | >1000 |

| This compound | C4-Amino Group | Aldehydes (Reductive Amination) | >500 |

This table illustrates a hypothetical library synthesis based on the functional groups of the title compound.

Applications as a Protein Degrader Building Block

Targeted protein degradation (TPD) is an emerging therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins from the cell. sygnaturediscovery.com Technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues are central to this field. nih.govastrazeneca.com PROTACs are bifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. sigmaaldrich.com

The development of effective degraders relies on a diverse collection of chemical building blocks to construct extensive libraries for screening. precisepeg.com The this compound structure represents a potential building block for synthesizing novel E3 ligase ligands or as a core component for linker attachment. Its cyclic amine-like structure is analogous to motifs found in known ligands for E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The primary amino group provides a convenient point for conjugating a linker, which can then be attached to a warhead that binds the protein of interest, thereby facilitating the creation of novel PROTAC libraries. sigmaaldrich.com The rigid, gem-dimethyl-substituted pyrrolidinone core can impart favorable conformational properties to the resulting degrader molecule.

Advanced Structural Characterization of 4 Amino 3,3 Dimethylpyrrolidin 2 One and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR and ¹³C NMR for Atom Connectivity

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for establishing the carbon-hydrogen framework of a molecule.

¹H NMR: For 4-Amino-3,3-dimethylpyrrolidin-2-one, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The two methyl groups at the C3 position are chemically equivalent and would likely appear as a single, sharp singlet. The protons on the pyrrolidine (B122466) ring (at C4 and C5) and the amine (-NH₂) and amide (-NH) groups would produce characteristic signals. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, helping to piece together the connectivity.

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom. Key signals would include those for the carbonyl carbon (C2), the quaternary carbon (C3), the methine carbon (C4), the methylene (B1212753) carbon (C5), and the two equivalent methyl carbons. The chemical shifts of these signals are highly indicative of the type of carbon atom (e.g., C=O, C-N, C-C).

A hypothetical data table for these experiments is presented below.

| Atom Position | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| -NH (Amide) | ~7.5-8.5 ppm (singlet, 1H) | N/A |

| -CH₂ (C5) | ~3.0-3.5 ppm (multiplet, 2H) | ~40-50 ppm |

| -CH (C4) | ~3.8-4.2 ppm (multiplet, 1H) | ~55-65 ppm |

| -NH₂ (Amine) | ~1.5-2.5 ppm (broad singlet, 2H) | N/A |

| -C(CH₃)₂ (C3) | ~1.1-1.3 ppm (singlet, 6H) | ~35-45 ppm (quaternary C)~20-30 ppm (methyl C's) |

| -C=O (C2) | N/A | ~170-180 ppm |

2D NMR Techniques (e.g., COSY, HSQC) for Complex Structure Assignment

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For the target molecule, COSY would show a cross-peak between the proton at C4 and the protons at C5, confirming their connectivity within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link the ¹H signals for the C4-H and C5-H₂ groups to their corresponding carbon signals in the ¹³C spectrum, confirming the carbon skeleton.

Stereochemical Assignments via NOESY/ROESY

The stereochemistry at the C4 position is a key structural feature. Nuclear Overhauser Effect (NOE) experiments are used to determine the spatial proximity of atoms.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. For a derivative of this compound, a NOESY or ROESY experiment could reveal correlations between a substituent on the C4-amino group and one of the two methyl groups at C3, helping to establish the relative stereochemistry and preferred conformation of the molecule in solution.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous proof of its structure. The analysis would yield precise bond lengths, bond angles, and the crystal packing arrangement, confirming the connectivity and stereochemistry of the molecule. This method is considered the gold standard for structural determination.

A hypothetical table of crystallographic data is shown below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 12.3 Åβ = 95.5° |

| Volume | 680 ų |

| Z (Molecules/unit cell) | 4 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is used to determine the exact molecular weight of a compound with very high precision. This allows for the calculation of its elemental formula. For this compound (C₆H₁₂N₂O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass to the theoretically calculated mass.

| Parameter | Value |

| Molecular Formula | C₆H₁₂N₂O |

| Calculated Exact Mass | 128.09496 g/mol |

| Hypothetical HRMS (ESI+) Result [M+H]⁺ | 129.10279 m/z |

This precise measurement helps to distinguish the target compound from other isomers or compounds with the same nominal mass, providing a high degree of confidence in its identity.

Theoretical and Computational Chemistry Studies on 4 Amino 3,3 Dimethylpyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure and predicting a wide range of molecular properties. These calculations solve approximations of the Schrödinger equation to provide information on electron distribution, molecular orbital energies, and geometric parameters.

Key molecular properties that can be determined include:

Optimized Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Thermochemical Parameters: Properties such as enthalpy of formation can be calculated, providing insights into the molecule's stability.

For instance, studies on other heterocyclic compounds have successfully used DFT methods like B3LYP and M06-2X with basis sets such as 6-311++G(d,p) to calculate these properties. In a study on 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one, the optimized geometric parameters were calculated and found to be in good agreement with experimental data. nih.gov Similarly, for a series of novel chromophores, DFT calculations were used to determine their HOMO and LUMO energies, which was essential in evaluating their potential for optoelectronic applications. echemi.com

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one

| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Experimental |

| C1–O13 (Å) | 1.218 | 1.218 | 1.210 |

| C2–C3 (Å) | 1.400 | 1.390 | 1.392 |

| C3–C4 (Å) | 1.392 | 1.398 | 1.393 |

| C1–N12–C8 (°) | 125.1 | 124.9 | 124.4 |

| C2–N12–C8 (°) | 117.1 | 117.2 | 117.7 |

This data is for 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one and is presented to illustrate the output of quantum chemical calculations. nih.gov

Conformational Analysis using Computational Methods (e.g., Molecular Dynamics)

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt due to rotation around single bonds. Computational methods, especially Molecular Dynamics (MD) simulations, are invaluable for this purpose.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's conformational landscape, revealing:

The most stable conformations.

The energy barriers between different conformations.

How the molecule's shape changes in response to its environment (e.g., in a solvent).

For example, MD simulations have been used to understand the conformational changes in proteins, which is crucial for designing stable variants. nih.gov In another study, a combination of MD simulations and experimental NMR data was used to characterize the conformational substates of a peptide in solution. This integrated approach provides a more accurate picture of the molecule's behavior than either method alone. For 4-Amino-3,3-dimethylpyrrolidin-2-one, MD simulations could reveal the preferred orientation of the amino group and the puckering of the pyrrolidinone ring.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. By calculating properties like vibrational frequencies (infrared and Raman), NMR chemical shifts, and UV-Vis electronic transitions, researchers can gain a deeper understanding of a molecule's structure and bonding.

DFT calculations are commonly used to predict vibrational frequencies. The calculated frequencies are often scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. The Potential Energy Distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, or torsion.

A study on 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one demonstrated the utility of this approach. nih.gov The FT-IR and Raman spectra were calculated using DFT (B3LYP and M06-2X methods) and were found to be in good agreement with the experimentally recorded spectra. nih.gov This correlation helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one

| Assignment | Experimental (FT-IR) | Calculated (B3LYP) | Calculated (M06-2X) |

| C-H stretch | 3068 | 3075 | 3080 |

| C=O stretch | 1685 | 1690 | 1695 |

| C-N stretch | 1380 | 1385 | 1390 |

This data is for 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one and serves as an example of spectroscopic parameter prediction. nih.gov

Computational Design of Novel Derivatives with Desired Reactivity

Computational chemistry plays a crucial role in the rational design of new molecules with enhanced or specific properties. By modifying a parent structure, such as this compound, and calculating the properties of the resulting derivatives, scientists can screen for candidates with desired characteristics before undertaking their synthesis. This process, often referred to as in silico design, can significantly save time and resources.

The process typically involves:

Identifying a core scaffold (the parent molecule).

Introducing various substituents at different positions on the scaffold.

Calculating key properties of these virtual derivatives, such as their reactivity, stability, or potential biological activity (e.g., through molecular docking simulations).

Selecting the most promising candidates for experimental validation.

For example, a study on the design of novel antidiabetic agents used computational methods to guide the synthesis of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives. By evaluating the binding interactions of designed compounds with the target protein active site, researchers could rationalize their design strategy and prioritize the synthesis of the most potent inhibitors. This approach could be applied to this compound to design derivatives with tailored reactivity for applications in synthesis or materials science.

Computational Modeling of Reaction Mechanisms

Understanding the mechanism of a chemical reaction—the detailed sequence of elementary steps from reactants to products—is a central goal of chemistry. Computational modeling provides a way to map out reaction pathways, identify transition states, and calculate activation energies, offering insights that are often difficult to obtain through experiments alone.

Using quantum chemical methods, researchers can:

Locate the structures of reactants, products, intermediates, and transition states on the potential energy surface.

Calculate the energies of these species to determine the reaction's thermodynamic and kinetic feasibility.

Visualize the electronic changes that occur during the reaction.

While specific reaction mechanisms involving this compound have not been computationally modeled in the available literature, this methodology is widely applied. For instance, computational studies can elucidate the mechanisms of enzymatic reactions, such as those involving P450 enzymes, by revealing how the substrate binds and is transformed within the active site. nih.gov Such studies are critical for understanding biological processes and for the development of new catalysts and drugs.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

Future research will undoubtedly focus on developing more atom-economical, energy-efficient, and environmentally benign methods for the synthesis of 4-Amino-3,3-dimethylpyrrolidin-2-one. While classical approaches to γ-lactam synthesis exist, emerging strategies offer significant advantages.

Key Future Directions:

Multicomponent Reactions (MCRs): Designing novel MCRs that can assemble the this compound core in a single step from readily available starting materials would be a significant advancement. For instance, a one-pot reaction involving a suitable amine, a carbonyl compound, and a cyanide source could be explored.

Domino and Cascade Reactions: The development of catalytic domino or cascade reactions can provide rapid access to the target molecule with high stereoselectivity. Such processes minimize waste by avoiding intermediate purification steps.

Green Chemistry Approaches: The use of greener solvents like water or ethanol, and catalyst-free conditions are highly desirable. rsc.org Exploring mechanochemical synthesis or biocatalytic routes could also lead to more sustainable production methods.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to diversity. | Identification of suitable starting materials and reaction conditions. |

| Domino/Cascade Reactions | Increased efficiency, reduced waste, stereochemical control. | Catalyst design and optimization, control of reaction pathways. |

| Green Chemistry | Reduced environmental impact, lower cost, enhanced safety. | Solvent selection, catalyst recyclability, energy efficiency. |

Exploration of Novel Reactivity and Functionalization Strategies

The inherent functionality of this compound, namely the primary amine and the lactam ring, offers numerous avenues for novel reactivity and functionalization.

Future Research Focus:

C-H Functionalization: Direct C-H functionalization of the pyrrolidinone ring would provide a powerful tool for late-stage modification, allowing for the introduction of various substituents without the need for pre-functionalized starting materials.

Derivatization of the Amino Group: The primary amine can be readily acylated, alkylated, or used in the formation of Schiff bases, leading to a diverse library of derivatives with potentially new biological activities.

Ring-Opening and Ring-Transformation Reactions: Investigating the controlled ring-opening of the lactam could provide access to valuable acyclic amino acid derivatives. Conversely, ring-expansion or annulation reactions could lead to novel bicyclic or spirocyclic scaffolds. rsc.orgrsc.org

| Functionalization Site | Potential Reactions | Resulting Structures |

| Pyrrolidinone Ring | C-H arylation, C-H alkylation | Substituted pyrrolidinones |

| Amino Group | Acylation, reductive amination, urea/thiourea formation | Amides, secondary/tertiary amines, ureas |

| Lactam Moiety | Ring-opening polymerization, ring expansion | Polyamides, larger heterocyclic rings |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. acs.orgrsc.org

Emerging Methodologies:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable on-demand production and facilitate reaction optimization. acs.orgresearchgate.netnih.gov

Automated Synthesis Platforms: Integrating the synthesis into automated platforms would allow for high-throughput screening of reaction conditions and the rapid generation of a library of derivatives for biological evaluation. nih.govresearchgate.net This is particularly valuable in early-stage drug discovery.

Advanced Computational Methodologies for Predictive Chemistry

In silico tools are becoming increasingly indispensable in modern chemical research for predicting molecular properties, reaction outcomes, and biological activities.

Future Applications:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate reaction mechanisms, predict spectroscopic properties, and assess the stability of different conformations of this compound and its derivatives.

Molecular Docking and Virtual Screening: For applications in drug discovery, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By generating a library of derivatives and evaluating their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding further synthetic efforts.

| Computational Method | Application | Predicted Properties |

| Quantum Mechanics | Reaction mechanism studies, conformational analysis | Transition state energies, bond lengths, vibrational frequencies |

| Molecular Docking | Target identification, lead optimization | Binding affinity, binding pose, protein-ligand interactions |

| QSAR | Predictive modeling of biological activity | IC50 values, therapeutic efficacy |

Application in the Synthesis of Novel Chemical Probes and Materials

The unique structural features of this compound make it an attractive building block for the development of novel chemical probes and functional materials.

Potential Future Applications:

Chemical Probes: The amino group can be functionalized with fluorophores, biotin tags, or other reporter groups to generate chemical probes for studying biological processes. Pyrrolidine-based structures have been utilized in the development of probes for various applications, including miRNA detection. nih.gov

Polymer Chemistry: The bifunctional nature of the molecule (amine and lactam) makes it a potential monomer for the synthesis of novel polyamides or other polymers with unique properties. The lactam can undergo ring-opening polymerization.

Materials Science: Pyrrolidinone derivatives have been used in various materials science applications, including as components of electrolytes in supercapacitors. acs.org The specific properties of this compound-based materials would need to be investigated.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-3,3-dimethylpyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodology: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, amine intermediates (e.g., 3-aminopyrrolidin-2-one derivatives) may undergo alkylation using dimethylating agents like methyl iodide under reflux in methanol or DMF. Reaction optimization requires monitoring pH, temperature (e.g., 60–80°C), and stoichiometry of reagents. Crystallization from ethanol-DMF mixtures is often used for purification .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodology: Use FT-IR to confirm the presence of amide (C=O stretch at ~1680 cm⁻¹) and NH₂ groups. ¹H/¹³C NMR identifies substituents on the pyrrolidinone ring (e.g., methyl groups at δ 1.2–1.5 ppm). Mass spectrometry (EI-MS) verifies molecular weight (e.g., [M+H]+ peak at m/z 157.1). Cross-validate with elemental analysis (C, H, N) to confirm purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology: Follow GHS guidelines for similar pyrrolidinones: wear PPE (gloves, goggles), avoid inhalation (use fume hoods), and store in cool, dry conditions. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity (oral LD₅₀ > 300 mg/kg) suggests moderate risk, requiring MSDS documentation .

Q. How can researchers efficiently purify intermediates during the synthesis of this compound?

- Methodology: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for early-stage intermediates. For final purification, use recrystallization in ethanol or methanol. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and HPLC (C18 column, acetonitrile-water gradient) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives, and what catalysts are effective?

- Methodology: Catalytic systems like Pd/C (for hydrogenation) or Lewis acids (e.g., ZnCl₂) enhance alkylation efficiency. Kinetic studies show that microwave-assisted synthesis reduces reaction time (from 8 hours to 30 minutes) while maintaining yields >85%. Adjust solvent polarity (e.g., DMF vs. THF) to control regioselectivity .

Q. What computational modeling approaches predict the reactivity of this compound in drug discovery?

- Methodology: Use DFT calculations (B3LYP/6-31G*) to analyze electron density maps and HOMO-LUMO gaps. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., kinase enzymes). Solubility parameters (LogP ~0.9) and pKa (~8.2) are modeled via ChemAxon or Schrödinger suites .

Q. How should researchers address contradictions in reported synthetic yields or by-product formation?

- Methodology: Replicate protocols with strict control of anhydrous conditions and reagent purity. For example, trace water in DMF can hydrolyze intermediates, reducing yields by 20–30%. Use LC-MS to identify by-products (e.g., dimerization products) and optimize quenching steps (e.g., rapid cooling post-reaction) .

Q. What strategies validate the biological activity of this compound in pharmacological studies?

- Methodology: Design in vitro assays (e.g., enzyme inhibition, cell viability) using structural analogs (e.g., pyrrolo[3,2-d]pyrimidines). For in vivo studies, administer doses (1–10 mg/kg) in rodent models and analyze plasma stability via LC-MS/MS. Cross-reference with SAR data from related CRF-1 receptor antagonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.